N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide: is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-15-11-6-5-9(16-8-3-4-8)7-10(11)12-17(2,13)14/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
HPPGSEUFSHWFKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and cyclopropoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Methoxyphenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
N-(2-Amino-5-methoxyphenyl)-N-cyclopropylmethanesulfonamide: Contains an amino group instead of a methoxy group.
Uniqueness: N-(5-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
